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molecular formula C14H20F3N3 B8368146 3-(4-Ethylpiperazin-1-ylmethyl)-5-trifluoromethyl-phenylamine

3-(4-Ethylpiperazin-1-ylmethyl)-5-trifluoromethyl-phenylamine

Cat. No. B8368146
M. Wt: 287.32 g/mol
InChI Key: HCMHKIZDBKHXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652022B2

Procedure details

To a solution of (3-amino-5-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone (14.6 g, 48.5 mmol) in THF (120 ml) under N2-atmosphere, a 1 M solution of BH3.THF (145.5 ml) is added dropwise (exothermic). The mixture is stirred for 14 h at rt and then 5 h at 65° C. After cooling to rt, HCl conc./H2O 1:1 (250 ml) Is added and the mixture stirred for 15 h. The suspension is filtered, the filtrate extracted 3 times with AcOEt. The organic phases are washed twice with 1 N HCl and then discarded. The combined acidic phases are made basic by addition of saturated Na2CO3 solution and extracted 3 times with AcOEt. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; AcOEt/EtOH/NH3 95:5:1→90:10:1) followed by extraction between 3 portions of AcOEt, 3 portions of water and finally brine, drying (Na2SO4) and concentration yields the title compound as an oil: MS: [M+1]+=288; 1H-NMR (CDCl3): 6.94 (s, 1H), 6.82 (s, 1H), 6.78 (s, 1H), 3.82 (sb, H2N), 3.46 (s, 2H), 2.51 (m, 8H), 2.44 (q, 2H), 1.10 (t, 3H).
Name
(3-amino-5-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone
Quantity
14.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145.5 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([N:14]2[CH2:19][CH2:18][N:17]([CH2:20][CH3:21])[CH2:16][CH2:15]2)=O)[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.B.C1COCC1.Cl.O>C1COCC1>[CH2:20]([N:17]1[CH2:18][CH2:19][N:14]([CH2:12][C:4]2[CH:3]=[C:2]([NH2:1])[CH:7]=[C:6]([C:8]([F:9])([F:11])[F:10])[CH:5]=2)[CH2:15][CH2:16]1)[CH3:21] |f:1.2|

Inputs

Step One
Name
(3-amino-5-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone
Quantity
14.6 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)C(=O)N1CCN(CC1)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
145.5 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 14 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at 65° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
STIRRING
Type
STIRRING
Details
the mixture stirred for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted 3 times with AcOEt
WASH
Type
WASH
Details
The organic phases are washed twice with 1 N HCl
ADDITION
Type
ADDITION
Details
The combined acidic phases are made basic by addition of saturated Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with AcOEt
WASH
Type
WASH
Details
The organic layers are washed twice with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
Column chromatography (SiO2; AcOEt/EtOH/NH3 95:5:1→90:10:1) followed by extraction between 3 portions of AcOEt, 3 portions of water and finally brine
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)CC=1C=C(C=C(C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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